6-((5-((3-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((5-((3-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality 6-((5-((3-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((5-((3-chlorobenzyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrimidine derivatives, play a crucial role in the development of pharmaceuticals and agrochemicals. The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds were identified as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, indicating their potential in medical applications for pain and inflammation management (A. Abu‐Hashem et al., 2020).
Electronic and Optical Properties
The structural and electronic properties of thiopyrimidine derivatives have been extensively studied for their potential applications in nonlinear optics (NLO) and electronics. The study involving phenyl pyrimidine derivatives revealed their considerable NLO character, suggesting their suitability for optoelectronic applications. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses provided insights into their molecular electronic potential and reactivity parameters, highlighting their promise in the field of materials science (A. Hussain et al., 2020).
Polymer Solar Cells
In the domain of renewable energy, specifically polymer solar cells, the electron transport layer plays a pivotal role in enhancing device performance. A novel alcohol-soluble n-type conjugated polyelectrolyte demonstrated improved power conversion efficiency when used as an electron transport layer in inverted polymer solar cells. This research underscores the importance of advanced materials in the development of efficient renewable energy technologies (Lin Hu et al., 2015).
properties
IUPAC Name |
6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-2-31-18-8-6-17(7-9-18)28-19(11-16-12-20(29)25-21(30)24-16)26-27-22(28)32-13-14-4-3-5-15(23)10-14/h3-10,12H,2,11,13H2,1H3,(H2,24,25,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVKGJHYAYGBOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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